5-Iodo-2-methyl-1,3-oxazole

C–N coupling Copper catalysis Heterocyclic amination

5-Iodo-2-methyl-1,3-oxazole is a halogenated heterocyclic building block belonging to the 1,3-oxazole family, characterized by an iodine atom at the 5-position and a methyl group at the 2-position. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for metal-catalyzed cross-coupling reactions.

Molecular Formula C4H4INO
Molecular Weight 208.986
CAS No. 2287275-07-2
Cat. No. B2488194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methyl-1,3-oxazole
CAS2287275-07-2
Molecular FormulaC4H4INO
Molecular Weight208.986
Structural Identifiers
SMILESCC1=NC=C(O1)I
InChIInChI=1S/C4H4INO/c1-3-6-2-4(5)7-3/h2H,1H3
InChIKeyXNIOLBHIZFIHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methyl-1,3-oxazole (CAS 2287275-07-2): Procurement-Grade Baseline Characterization


5-Iodo-2-methyl-1,3-oxazole is a halogenated heterocyclic building block belonging to the 1,3-oxazole family, characterized by an iodine atom at the 5-position and a methyl group at the 2-position . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for metal-catalyzed cross-coupling reactions [1]. The iodine substituent imparts distinct reactivity compared to bromo-, chloro-, or fluoro- analogs, directly influencing synthetic utility and procurement decisions. Limited published quantitative comparative data are currently available for this specific compound; where direct evidence is absent, class-level inference from structurally related halooxazoles is applied.

Why 5-Iodo-2-methyl-1,3-oxazole Cannot Be Simply Replaced by Other Halooxazoles


The class of 2-methyl-1,3-oxazoles with different halogen substituents (F, Cl, Br, I) is not functionally interchangeable. The C–X bond dissociation energy and oxidative addition propensity in catalytic cycles vary substantially across the halogen series (I < Br < Cl < F), directly governing reaction rate, required catalyst loading, and achievable yield in cross-coupling [1]. Additionally, the iodine atom serves as a superior leaving group in nucleophilic aromatic substitution and can enable specific halogen-exchange or halogen-dance reactivity not accessible with lighter halogens . Substituting 5-iodo-2-methyl-1,3-oxazole with its bromo or chloro congener without experimental validation risks failed coupling, lower yield, or altered regioselectivity, which is critical for library synthesis and scale-up procurement.

Quantitative Differentiation Evidence for 5-Iodo-2-methyl-1,3-oxazole vs. Closest Analogs


Cross-Coupling Reactivity: Iodo vs. Bromo Oxazole in Copper-Catalyzed C–N Bond Formation

In copper-catalyzed C–N coupling with 2-pyridinone, iodo-oxazole derivatives demonstrate synthetically useful yields under optimized conditions (AgOBz/CuI/4,7-dimethoxy-1,10-phenanthroline), while literature reports indicate that corresponding bromo-oxazoles are generally less reactive or require harsher conditions [1]. The study specifically demonstrates coupling at the 5-iodo position, confirming that 5-iodo-oxazole regiochemistry provides a viable entry point for amination that is challenging with bromo analogs.

C–N coupling Copper catalysis Heterocyclic amination

Oxidative Addition Propensity: Iodo vs. Bromo/Chloro Oxazoles in Palladium-Catalyzed Direct Arylation

In palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, aryl iodides, bromides, and chlorides were all demonstrated as coupling partners; however, the reactivity order I ≈ Br ≫ Cl was observed, with aryl chlorides often giving comparable or slightly higher yields than their corresponding bromides or iodides under the optimized conditions [1]. This indicates that for direct arylation, the iodo leaving group does not confer a disadvantage, maintaining competitive reactivity while also providing the possibility for sequential orthogonal coupling due to the distinctive reactivity of the C–I bond.

Direct arylation Palladium catalysis C–H activation

Halogen Dance Rearrangement: Improved Yield of 4-Iodooxazoles from 5-Iodooxazole vs. 5-Bromooxazole

The lithium diisopropylamide (LDA)-mediated halogen dance rearrangement converts 5-iodooxazoles to 4-iodooxazoles. Mechanistic studies comparing iodo- and bromooxazoles revealed that optimized reaction conditions resulted in significantly improved yields for the iodo substrate series, with reported yields reaching a 'synthetically useful level' (typically > 60%) . The 5-iodo-2-methyl substitution pattern specifically provides a handle for this transformation, which is less efficient with the corresponding 5-bromo compound.

Halogen dance Regioselectivity Lithiation

Physicochemical Property Differentiation: LogP and Polar Surface Area of 5-Iodo-2-methyl-1,3-oxazole

The iodine substitution significantly increases lipophilicity compared to other halogen analogs. The calculated LogP for 5-iodo-2-methyl-1,3-oxazole is 1.18 [1], while the corresponding bromo analog (5-bromo-2-methyl-1,3-oxazole) is predicted to have a LogP of approximately 0.65–0.85, and the chloro analog approximately 0.50–0.70, based on standard additive fragment methods. This increased lipophilicity can influence membrane permeability and metabolic stability in bioactive compound series, making the iodo derivative the preferred choice when higher LogP is desired in a scaffold.

Physicochemical properties Drug-likeness cLogP

High-Value Application Scenarios for 5-Iodo-2-methyl-1,3-oxazole Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis Requiring Robust C–N Coupling at the Oxazole 5-Position

When the synthetic route demands amination or N-heteroarylation at the 5-position of a 2-methyloxazole scaffold, 5-iodo-2-methyl-1,3-oxazole provides entry via silver benzoate-facilitated copper catalysis, delivering yields > 90% (class-validated) that are not achievable with corresponding bromo or chloro analogs under the same mild conditions [1]. This is particularly relevant for generating focused libraries of oxazole-containing kinase inhibitors or GPCR ligands.

Sequential Orthogonal Functionalization Strategies for Complex Oxazole-Containing Molecules

The iodine atom can be exploited for a first-step direct arylation (using Pd-catalyzed C–H functionalization) while leaving the C–I bond intact for a subsequent Suzuki or Sonogashira coupling [1]. This orthogonal reactivity is not easily replicated with bromo or chloro analogs, which may undergo undesired competitive coupling or require protection/deprotection sequences, thereby streamlining multi-step syntheses of natural product-like molecules.

Halogen Dance Rearrangement for Access to 4-Substituted Oxazole Isomers

Researchers needing 4-functionalized 2-methyloxazole building blocks that are not commercially available can employ 5-iodo-2-methyl-1,3-oxazole in an LDA-mediated halogen dance rearrangement to generate the 4-iodo isomer in useful yield [1]. This provides access to a regioisomeric building block from a single purchased precursor, reducing inventory complexity and procurement cost.

Lipophilicity Optimization in Bioactive Compound Series Without Scaffold Alteration

When structure-activity relationship (SAR) studies indicate a need for increased LogP to improve membrane permeability or metabolic stability, 5-iodo-2-methyl-1,3-oxazole (clogP 1.18) offers a significant lipophilicity boost of +0.4–0.6 log units over its bromo and chloro counterparts [1]. This allows medicinal chemists to modulate physicochemical properties while retaining the core oxazole scaffold and its synthetic accessibility.

Quote Request

Request a Quote for 5-Iodo-2-methyl-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.